2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene 2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene
Brand Name: Vulcanchem
CAS No.: 2567489-43-2
VCID: VC5075857
InChI: InChI=1S/C8H8BrClS/c9-8-2-1-7(11-8)6-3-5(6)4-10/h1-2,5-6H,3-4H2/t5-,6+/m0/s1
SMILES: C1C(C1C2=CC=C(S2)Br)CCl
Molecular Formula: C8H8BrClS
Molecular Weight: 251.57

2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene

CAS No.: 2567489-43-2

Cat. No.: VC5075857

Molecular Formula: C8H8BrClS

Molecular Weight: 251.57

* For research use only. Not for human or veterinary use.

2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene - 2567489-43-2

Specification

CAS No. 2567489-43-2
Molecular Formula C8H8BrClS
Molecular Weight 251.57
IUPAC Name 2-bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene
Standard InChI InChI=1S/C8H8BrClS/c9-8-2-1-7(11-8)6-3-5(6)4-10/h1-2,5-6H,3-4H2/t5-,6+/m0/s1
Standard InChI Key MBESEBHPLONJPA-NTSWFWBYSA-N
SMILES C1C(C1C2=CC=C(S2)Br)CCl

Introduction

Structural Characteristics and Stereochemical Considerations

The core structure of 2-bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene consists of a thiophene ring substituted at the 2-position with bromine and at the 5-position with a (1R,2R)-2-(chloromethyl)cyclopropyl group. The cyclopropane ring introduces significant steric strain and rigidity, which can influence both the compound’s reactivity and its interactions with biological targets. The (1R,2R) configuration of the cyclopropyl group ensures specific spatial arrangements that may enhance chiral recognition in catalytic or medicinal applications .

Compared to simpler thiophene derivatives like 2-bromo-3-methylthiophene, the bulky cyclopropyl substituent in this compound reduces ring planarity, potentially altering conjugation effects and electronic distribution. This structural feature is critical in modulating solubility, stability, and binding affinity in supramolecular contexts .

Synthetic Strategies and Reaction Pathways

Bromination and Cyclopropanation

The synthesis of brominated thiophenes typically involves electrophilic aromatic substitution. For example, bromination of thiophene derivatives using bromine in acetic acid at elevated temperatures (120–125°C) yields mono- or di-brominated products, depending on stoichiometry and reaction time . Adapting this method to introduce bromine at the 2-position of thiophene would require careful control of reaction conditions to avoid over-bromination.

The cyclopropane moiety is likely introduced via cyclopropanation reactions. A common approach involves the use of Simmons-Smith reagents (e.g., CH₂I₂/Zn-Cu) or transition-metal-catalyzed cyclopropanation of alkenes. For stereospecific formation of the (1R,2R)-chloromethylcyclopropyl group, asymmetric catalysis or chiral auxiliaries may be employed to achieve the desired enantiomeric purity .

Functional Group Interconversion

Post-synthetic modifications could include nucleophilic substitution at the chloromethyl group. For instance, reaction with amines or thiols might yield amino- or thioether-functionalized derivatives, expanding the compound’s utility in drug discovery or materials science.

Physicochemical Properties and Reactivity

Electronic Effects

The electron-withdrawing bromine atom at the 2-position deactivates the thiophene ring, directing electrophilic attacks to the less hindered 4-position. Conversely, the electron-donating cyclopropyl group (via hyperconjugation) may partially counteract this deactivation, creating a nuanced electronic profile. Such interplay is critical in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine serves as a leaving group .

Stability and Degradation

Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions. The presence of a chloromethyl group adjacent to the cyclopropane could exacerbate this instability, necessitating careful handling in anhydrous, inert environments. Accelerated stability studies under varying pH and temperature conditions would be required to assess shelf-life and degradation pathways.

Comparative Analysis with Structural Analogs

CompoundKey Structural FeaturesDistinctive Properties
2-Bromo-3-methylthiopheneMethyl group at 3-positionHigher reactivity in electrophilic substitution
3-{[1-(Chloromethyl)cyclopropyl]methyl}thiopheneCyclopropylmethyl group at 3-positionReduced steric hindrance compared to 5-substituted analogs
2-Chloro-3-{[1-(chloromethyl)cyclopropyl]methyl}thiopheneChlorine at 2-positionAltered electronic profile affecting redox behavior

The uniqueness of 2-bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene lies in its combination of bromine’s electronic effects and the stereospecific cyclopropyl group’s steric influence, offering a balance between reactivity and target selectivity .

Challenges and Future Directions

  • Stereochemical Control: Achieving high enantiomeric excess in the cyclopropanation step remains a synthetic challenge. Advances in asymmetric catalysis could address this.

  • Stability Optimization: Formulating derivatives with improved stability under physiological conditions is critical for pharmaceutical applications.

  • Mechanistic Studies: Detailed kinetic and mechanistic analyses of its reactions (e.g., cross-coupling, ring-opening) are needed to unlock novel transformations.

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